4-Hydroxy Estradiol 1-N7-Guanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

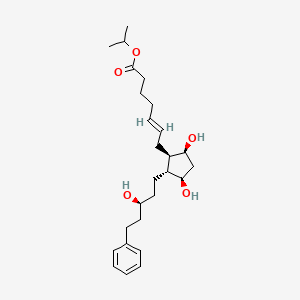

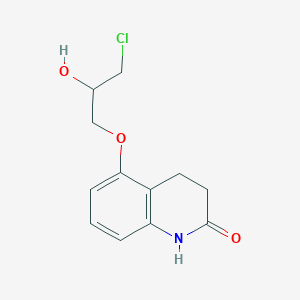

4-Hydroxy Estradiol 1-N7-Guanine is a derivative of Estradiol . Estradiol is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty . It’s a potential biomarker for assessing the risk of developing a number of hormonally modified cancers, including breast cancer .

Synthesis Analysis

The formation of the 4-hydroxyestradiol-N (7)-guanine (4-OHE2-N (7)-guanine) adduct from the reaction of estradiol-3,4-quinone with DNA and its detection in vivo has been established .Molecular Structure Analysis

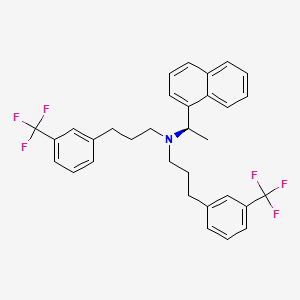

The molecular formula of 4-Hydroxy Estradiol 1-N7-Guanine is C23H27N5O4 . The IUPAC name is 2-amino-7- [ (8 R ,9 S ,13 S ,14 S ,17 S )-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta [a]phenanthren-1-yl]-1 H -purin-6-one .Chemical Reactions Analysis

The formation of the 4-hydroxyestradiol-N (7)-guanine (4-OHE2-N (7)-guanine) adduct from the reaction of estradiol-3,4-quinone with DNA and its detection in vivo has been established .Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy Estradiol 1-N7-Guanine is 437.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The exact mass is 437.20630436 g/mol .Wissenschaftliche Forschungsanwendungen

4-Hydroxy Estradiol 1-N7-Guanine is an important biomarker for assessing the risk of developing hormonally modified cancers, including breast cancer. The formation of this adduct from estradiol-3,4-quinone and its detection in human urine signifies its potential role in cancer research and diagnosis (Bransfield et al., 2008).

The compound exhibits both prooxidant and antioxidant properties. This dual nature is concentration-dependent, with low concentrations demonstrating prooxidant activities and higher concentrations showing antioxidant effects. This characteristic is essential in understanding the compound's biological interactions, particularly in the context of estrogen metabolism and its implications for cancer research (Markides et al., 1998).

4-Hydroxy Estradiol 1-N7-Guanine is involved in the formation of estrogen-DNA adducts, particularly in the context of breast cancer. These adducts play a crucial role in the carcinogenic process, and understanding their formation and effects is key to developing cancer prevention and treatment strategies (Yager, 2015).

The compound's involvement in the oxidative metabolism of estrogens leading to DNA adducts has been studied. This process is implicated in the initiation of mammary carcinogenesis, thus highlighting its significance in breast cancer research (Belous et al., 2007).

The chemical reactivity of 4-Hydroxy Estradiol 1-N7-Guanine with nucleic acid bases has been studied to understand its role in carcinogenicity. This research provides insights into the molecular mechanisms of estrogen-induced carcinogenesis (Akanni et al., 1997).

Eigenschaften

IUPAC Name |

2-amino-7-[(8R,9S,13S,14S,17S)-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,16,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,16+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKBGPSXUBCIFE-URRUNNDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857771 |

Source

|

| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy Estradiol 1-N7-Guanine | |

CAS RN |

178971-91-0 |

Source

|

| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)